1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0741381
InChI:
InChI=1S/C19H18N2O2S/c1-12-8-9-14(3)16(10-12)17(22)11-24-19-21-20-18(23-19)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3
SMILES:
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C
Molecular Formula:
C19H18N2O2S
Molecular Weight:
338.4 g/mol
1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
CAS No.:
Cat. No.: VC0741381
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O2S |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 1-(2,5-dimethylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C19H18N2O2S/c1-12-8-9-14(3)16(10-12)17(22)11-24-19-21-20-18(23-19)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3 |
| Standard InChI Key | YWOVWIBEQVKGIR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator